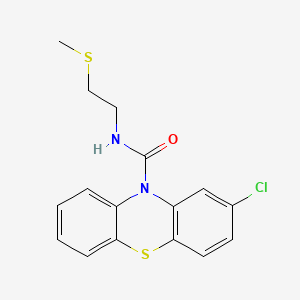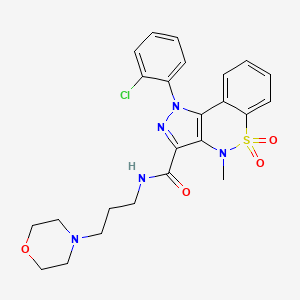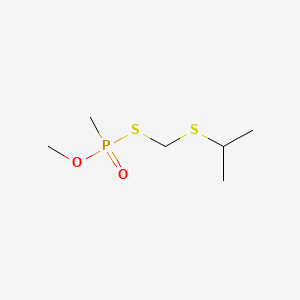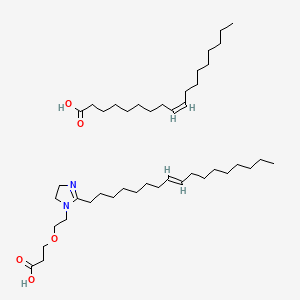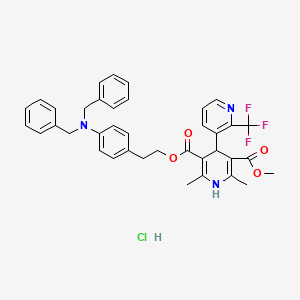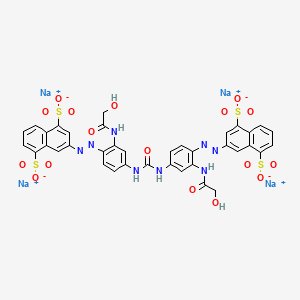
4H-Pyrimido(6,1-a)isoquinolin-4-one, 6,7-dihydro-9,10-dimethoxy-7,7-dimethyl-2-((2,4,6-trimethylphenyl)amino)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Pyrimido(6,1-a)isoquinolin-4-one, 6,7-dihydro-9,10-dimethoxy-7,7-dimethyl-2-((2,4,6-trimethylphenyl)amino)-, monohydrochloride is a complex organic compound with the molecular formula C25H30ClN3O3 and a molecular weight of 455.983 . This compound is known for its unique structure, which includes a pyrimidoisoquinoline core, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 4H-Pyrimido(6,1-a)isoquinolin-4-one, 6,7-dihydro-9,10-dimethoxy-7,7-dimethyl-2-((2,4,6-trimethylphenyl)amino)-, monohydrochloride involves multiple steps. The synthetic route typically starts with the preparation of the pyrimidoisoquinoline core, followed by the introduction of the dimethoxy and dimethyl groups. The final step involves the addition of the trimethylphenylamino group and the formation of the monohydrochloride salt. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Scientific Research Applications
4H-Pyrimido(6,1-a)isoquinolin-4-one, 6,7-dihydro-9,10-dimethoxy-7,7-dimethyl-2-((2,4,6-trimethylphenyl)amino)-, monohydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Compared to other similar compounds, 4H-Pyrimido(6,1-a)isoquinolin-4-one, 6,7-dihydro-9,10-dimethoxy-7,7-dimethyl-2-((2,4,6-trimethylphenyl)amino)-, monohydrochloride stands out due to its unique structure and properties. Similar compounds include other pyrimidoisoquinoline derivatives, which may have different substituents and, consequently, different chemical and biological properties .
Properties
CAS No. |
108445-45-0 |
|---|---|
Molecular Formula |
C25H30ClN3O3 |
Molecular Weight |
456.0 g/mol |
IUPAC Name |
9,10-dimethoxy-7,7-dimethyl-2-(2,4,6-trimethylanilino)-6H-pyrimido[6,1-a]isoquinolin-4-one;hydrochloride |
InChI |
InChI=1S/C25H29N3O3.ClH/c1-14-8-15(2)23(16(3)9-14)26-22-12-19-17-10-20(30-6)21(31-7)11-18(17)25(4,5)13-28(19)24(29)27-22;/h8-12H,13H2,1-7H3,(H,26,27,29);1H |
InChI Key |
OOIXJNGMCUBNJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC2=NC(=O)N3CC(C4=CC(=C(C=C4C3=C2)OC)OC)(C)C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



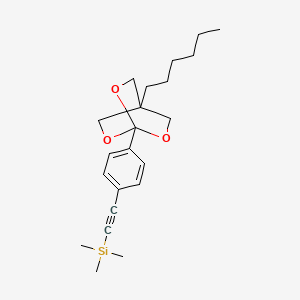


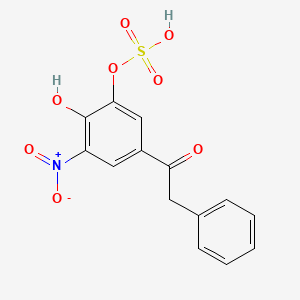
![8-chloro-6-(2-chlorophenyl)-1-[4-(2-methylsulfanylethyl)piperazin-1-yl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine;oxalic acid;hydrate](/img/structure/B12730431.png)
